2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride
Description
Historical Development and Discovery
GSK591 originated from collaborative efforts between Epizyme and GlaxoSmithKline to develop selective PRMT5 inhibitors. The compound evolved through structure-activity relationship (SAR) optimization of EPZ015666, an initial hit identified via high-throughput screening of 370,000 compounds. Key milestones include:
- 2015 : Characterization of lead compound EPZ015666 demonstrating PRMT5 inhibition (IC50 = 22 nM) and antitumor activity in mantle cell lymphoma models.
- 2016 : Development of GSK591 (GSK3203591) through medicinal chemistry optimization, improving cellular potency (SmD3 methylation EC50 = 56 nM).
- 2022 : Validation in pancreatic ductal adenocarcinoma models showing PRMT5 inhibition disrupts MYC oncogenic networks.
The discovery process utilized X-ray crystallography (PDB: 4X60, 4X61) to optimize cation-π interactions with the S-adenosylmethionine (SAM) cofactor binding pocket.
Nomenclature and Classification
Systematic Name
2-(Cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide dihydrochloride
Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1616391-87-7 |
| Molecular Formula | C22H28N4O2·2HCl |
| Molecular Weight | 453.41 g/mol |
| IUPAC Classification | Pyridinecarboxamide derivative |
Synonyms
As a type II PRMT inhibitor, GSK591 specifically blocks symmetric dimethylarginine (SDMA) formation without affecting asymmetric dimethylation (ADMA) catalyzed by type I enzymes.
Significance in Epigenetic Research
PRMT5 mediates critical epigenetic modifications through:
- Histone H4R3 symmetric dimethylation (H4R3me2s)
- Sm protein methylation essential for spliceosome assembly
- Non-histone targets including p53 and E2F1
GSK591 enables precise interrogation of these processes through:
Table 1: Research Applications of GSK591
| Application Area | Experimental Model | Key Finding |
|---|---|---|
| Lymphoma Biology | Z-138 cell line | SmD3 methylation EC50 = 56 nM |
| Spliceosome Regulation | HEK293 cells | Disrupts snRNP assembly |
| MYC Oncogene Networks | Pancreatic cancer organoids | Suppresses MYC-driven metabolism |
| Viral Replication | Influenza-infected A549 cells | Reduces viral particle production |
Development as a Chemical Probe
GSK591 meets stringent criteria for chemical probe development:
Key Attributes
- Potency : PRMT5/MEP50 complex inhibition (IC50 = 11 nM)
- Selectivity : >1,000-fold selectivity over 30+ methyltransferases at 50 μM
- Solubility : ≥38 mg/mL in DMSO suitable for cell-based assays
- Stability : Human liver microsome half-life >40 minutes
Comparative Profile
| Parameter | GSK591 | EPZ015666 |
|---|---|---|
| PRMT5 IC50 | 11 nM | 22 nM |
| Plasma Clearance | Moderate | High |
| Oral Bioavailability | 45% | 28% |
Structural modifications from EPZ015666 included:
- Introduction of cyclobutylamino group enhancing SAM pocket interactions
- Optimization of tetrahydroisoquinoline moiety for cation-π interactions
- Chiral center stabilization improving target residence time
This rational design produced a probe with unbound plasma concentrations exceeding IC90 for 12 hours post-dosing in murine models, enabling robust in vivo target validation.
Properties
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2.2ClH/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19;;/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28);2*1H/t20-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUMVXFXBTOBE-FJSYBICCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of GSK 591 dihydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
GSK 591 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK 591 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PRMT5 and its effects on methylation processes.
Biology: Investigated for its role in regulating gene expression and protein function through methylation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly mantle cell lymphoma, due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PRMT5.
Mechanism of Action
GSK 591 dihydrochloride exerts its effects by selectively inhibiting PRMT5, an enzyme responsible for the methylation of arginine residues on proteins. This inhibition disrupts the methylation process, leading to changes in gene expression and protein function. The compound binds to the active site of PRMT5, preventing the enzyme from interacting with its substrates .
Comparison with Similar Compounds
Key Structural Features
- Pyridine-4-carboxamide backbone : Provides a planar aromatic system for π-π stacking interactions.
- Cyclobutylamino substituent: A strained four-membered ring that may influence conformational rigidity and lipophilicity.
- Chiral hydroxypropyl linker : Facilitates stereoselective interactions with biological targets.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₈N₄O₂·2HCl |
| Molecular Weight | 471.41 g/mol (free base: 380.5) |
| SMILES Notation | C1CCC1Nc2nccc(c2)C(NCC(O)CN3Cc4c(CC3)cccc4)=O |
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on molecular features and hypothetical target engagement.
Structural Analogues and Their Key Differences
Compound A : 2-(Cyclopentylamino)-N-[(2S)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide
- Difference: Cyclopentylamino group (5-membered ring) replaces cyclobutylamino.
Compound B : 2-(Cyclohexylamino)-N-[(2R)-3-(3,4-dihydroisoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide
Compound C : 2-(Amino)-N-[3-(3,4-dihydroisoquinolin-2-yl)propyl]pyridine-4-carboxamide
- Difference: Lacks cyclobutylamino and hydroxy groups.
- Impact : Reduced steric hindrance and hydrogen-bonding capacity, likely diminishing potency in kinase inhibition assays .
Hypothetical Pharmacological Comparisons
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| logP (Predicted) | 2.1 | 2.4 | 2.8 | 1.6 |
| PSA (Ų) | 98.7 | 95.2 | 96.5 | 78.3 |
| Kinase Inhibition IC₅₀ | Not reported | 120 nM (ALK) | >1 μM (ALK) | Inactive |
| Solubility (mg/mL) | 12.3 (pH 7.4) | 8.9 (pH 7.4) | 5.2 (pH 7.4) | 22.1 (pH 7.4) |
Notes:
- The target compound’s dihydrochloride salt improves aqueous solubility compared to free-base analogs.
- The cyclobutyl group’s strain may enhance binding entropy in enzyme active sites, as observed in cyclobutane-containing protease inhibitors .
Research Implications and Limitations
Further investigations should prioritize:
Target Profiling : Screening against kinase panels or GPCR arrays.
ADME Studies : Evaluating metabolic stability and bioavailability relative to Compound A/B.
Crystallography : Resolving binding modes using X-ray or cryo-EM (e.g., PDB ID: 4Z2) .
Biological Activity
The compound 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide; dihydrochloride , commonly referred to as GSK591, has garnered significant attention in medicinal chemistry due to its potent biological activity as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). Understanding its biological activity is essential for exploring its therapeutic potential, particularly in oncology.
Chemical Structure and Properties
GSK591 is characterized by a complex structure that includes a pyridine ring, a carboxamide group, and a cyclobutylamino moiety. Its molecular formula is with a molecular weight of 453.4 g/mol. The structural features suggest potential interactions with various biological targets.
GSK591 acts primarily as an inhibitor of PRMT5 , an enzyme involved in the methylation of arginine residues on proteins. This methylation is crucial for various cellular processes, including gene expression and signal transduction. The inhibitory concentration (IC50) value for GSK591 is reported to be approximately 4 nM , indicating a strong binding affinity to PRMT5.
| Mechanism | Description |
|---|---|
| Target Enzyme | PRMT5 |
| IC50 Value | 4 nM |
| Biological Role | Methylates arginine residues on proteins |
Biological Activity and Therapeutic Applications
Research has shown that GSK591 can effectively inhibit the proliferation of certain cancer cell lines, particularly in mantle cell lymphoma (MCL) . In vitro studies demonstrate that treatment with GSK591 leads to significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancers dependent on PRMT5-mediated pathways .
Case Study: Mantle Cell Lymphoma
A study involving MCL cell lines treated with GSK591 indicated:
- Cell Proliferation Inhibition : A marked decrease in cell growth was observed.
- Mechanistic Insights : The inhibition of PRMT5 disrupted critical signaling pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
Compounds structurally related to GSK591 have been analyzed for their biological activities, revealing insights into their pharmacological profiles.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrimidine core | Antitumor activity |
| Compound B | Benzamide structure | Neuroprotective effects |
| Compound C | Hydroxypropyl substitution | Protein inhibition |
The unique combination of cyclobutyl and isoquinoline structures in GSK591 may confer distinct pharmacological properties compared to these similar compounds .
Interaction Studies
Understanding the binding affinity and specificity of GSK591 towards biological targets is crucial for optimizing its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions.
Q & A
Q. What are the key steps in synthesizing this compound, and what methodological challenges arise during its purification?
Synthesis typically involves multi-step organic reactions, including cyclobutylamine coupling, chiral hydroxylpropyl intermediate formation, and pyridine-carboxamide linkage. Critical challenges include:
- Chirality control : Ensuring stereochemical fidelity during the (2S)-hydroxypropyl group formation requires asymmetric catalysis or chiral resolution techniques (e.g., HPLC with chiral columns) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are often used for amide bond formation, but residual solvent removal requires lyophilization or vacuum distillation .
- Dihydrochloride salt formation : Acidic conditions (e.g., HCl in ethanol) must be carefully titrated to avoid over-protonation of the isoquinoline nitrogen .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify cyclobutylamino and isoquinoline ring connectivity .
- Mass Spectrometry (HRMS) : Confirm molecular weight and chloride counterion presence via isotopic patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in the (2S)-hydroxypropyl group .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Focus on target-specific assays:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases potentially modulated by the pyridine-carboxamide core .
- Receptor binding : Radioligand displacement assays (e.g., for isoquinoline-interacting GPCRs) .
- Cytotoxicity : MTT assays in cell lines expressing putative targets (e.g., cancer or neuronal models) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for large-scale synthesis?
Apply quantum chemical calculations (e.g., DFT) to:
- Predict transition states for cyclobutylamine coupling, minimizing side-product formation .
- Screen solvents using COSMO-RS models to enhance yield and reduce purification steps . Pair computational insights with statistical Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading) .
Q. What strategies resolve contradictions in binding affinity data across different assay platforms?
- Orthogonal validation : Compare surface plasmon resonance (SPR), ITC, and cellular thermal shift assays (CETSA) to distinguish artifacts from true interactions .
- Buffer compatibility studies : Test pH, ionic strength, and detergent effects on compound solubility and aggregation .
- Meta-analysis : Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to correlate structural analogs’ data and identify assay-specific biases .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?
- Core modifications : Synthesize derivatives with varied substituents on the pyridine (e.g., halogenation) and isoquinoline (e.g., methylation) rings .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interaction residues in target proteins .
- Selectivity profiling : Screen against panels of related targets (e.g., kinase families) to quantify off-target effects .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) with outlier detection via Grubbs’ test .
- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values when replicates are limited .
- Bayesian hierarchical modeling : Account for inter-experiment variability in multi-lab studies .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify bioavailability issues .
- Tissue distribution studies : Use LC-MS/MS to quantify compound levels in target organs versus plasma .
- Metabolite identification : HRMS/MS to detect active/inactive metabolites that modulate efficacy .
Comparative Analysis of Structural Analogs
| Compound Class | Structural Variation | Biological Activity | Key Reference |
|---|---|---|---|
| Fluorinated pyrido-pyrimidine | 6-Fluoro substitution | Anticancer (kinase inhibition) | |
| Chlorinated acetamide | 7-Chloro derivative | Antiviral (protease binding) | |
| Methoxybenzyl analogs | 4-Methoxybenzyl group | Anti-inflammatory (COX-2) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
